molecular formula C29H60N2 B14384015 1,3-Bis(3,5,5-trimethylhexyl)-2-(2,4,4-trimethylpentyl)imidazolidine CAS No. 89943-96-4

1,3-Bis(3,5,5-trimethylhexyl)-2-(2,4,4-trimethylpentyl)imidazolidine

Cat. No.: B14384015
CAS No.: 89943-96-4
M. Wt: 436.8 g/mol
InChI Key: ZBJYUIRAFQUXKQ-UHFFFAOYSA-N
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Description

1,3-Bis(3,5,5-trimethylhexyl)-2-(2,4,4-trimethylpentyl)imidazolidine is a synthetic organic compound. It belongs to the class of imidazolidines, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This compound is characterized by its bulky alkyl substituents, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(3,5,5-trimethylhexyl)-2-(2,4,4-trimethylpentyl)imidazolidine typically involves the reaction of appropriate amines with aldehydes or ketones under controlled conditions. The reaction may proceed through the formation of an intermediate Schiff base, followed by cyclization to form the imidazolidine ring. Common reagents used in this synthesis include:

  • Primary amines
  • Aldehydes or ketones
  • Catalysts such as acids or bases

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as:

  • Mixing of reactants in a reactor
  • Controlled heating and stirring
  • Purification through distillation or recrystallization

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3,5,5-trimethylhexyl)-2-(2,4,4-trimethylpentyl)imidazolidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding imidazolidinones or other oxidized derivatives.

    Reduction: Reduction reactions may yield amines or other reduced products.

    Substitution: The bulky alkyl groups may participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinones, while substitution reactions may produce various alkylated derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological processes involving imidazolidine derivatives.

    Medicine: Exploration of its pharmacological properties and potential therapeutic applications.

    Industry: Use as a stabilizer, additive, or precursor in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 1,3-Bis(3,5,5-trimethylhexyl)-2-(2,4,4-trimethylpentyl)imidazolidine involves its interaction with molecular targets and pathways. The bulky alkyl groups may influence its binding affinity and specificity for certain receptors or enzymes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylimidazolidine: A simpler imidazolidine derivative with smaller alkyl groups.

    1,3-Diethylimidazolidine: Another imidazolidine with ethyl substituents.

    1,3-Diisopropylimidazolidine: Featuring isopropyl groups, similar in size to the trimethylhexyl groups.

Properties

CAS No.

89943-96-4

Molecular Formula

C29H60N2

Molecular Weight

436.8 g/mol

IUPAC Name

1,3-bis(3,5,5-trimethylhexyl)-2-(2,4,4-trimethylpentyl)imidazolidine

InChI

InChI=1S/C29H60N2/c1-23(20-27(4,5)6)13-15-30-17-18-31(16-14-24(2)21-28(7,8)9)26(30)19-25(3)22-29(10,11)12/h23-26H,13-22H2,1-12H3

InChI Key

ZBJYUIRAFQUXKQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1CCN(C1CC(C)CC(C)(C)C)CCC(C)CC(C)(C)C)CC(C)(C)C

Origin of Product

United States

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